N-(2,5-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
The compound N-(2,5-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core. Its structure includes:
- A pyrazolo[1,5-a]pyrazine scaffold substituted at position 2 with a 4-methoxyphenyl group.
- A sulfanyl (S) linkage at position 4, connecting to an acetamide moiety.
- The acetamide nitrogen is further substituted with a 2,5-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-4-5-16(2)19(12-15)25-22(28)14-30-23-21-13-20(26-27(21)11-10-24-23)17-6-8-18(29-3)9-7-17/h4-13H,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERAHRGCPCFSFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes a substituted acetamide moiety, a pyrazolo[1,5-a]pyrazine core, and a sulfanyl group, contributes to its diverse biological activities. This article delves into the compound's biological activity, highlighting its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Molecular Structure and Properties
The molecular formula of this compound is C23H22N4O2S, with a molecular weight of approximately 418.5 g/mol. The structural features of this compound allow it to interact with various biological targets due to the spatial arrangement of its functional groups.
Preliminary studies suggest that this compound may act as an inhibitor of specific protein kinases involved in critical signaling pathways associated with cancer progression. The inhibition of these kinases can modulate cellular proliferation and survival pathways, potentially leading to anticancer effects. The presence of the sulfanyl group enhances its reactivity, indicating possible interactions that could be harnessed for therapeutic purposes .
Anticancer Potential
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by disrupting key signaling pathways. The compound's unique combination of functional groups may enhance its binding affinity to target proteins, although specific mechanisms remain to be fully elucidated .
Comparative Analysis
To understand the compound's efficacy better, a comparison with other known kinase inhibitors is essential. The following table summarizes some structurally similar compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imatinib Mesylate | Pyridine-pyrimidine derivative | Protein kinase inhibitor |
| Sorafenib | Multi-kinase inhibitor | Anticancer activity |
| Pazopanib | Aniline derivative | Angiogenesis inhibitor |
| This compound | Complex acetamide structure | Potential anticancer effects |
This table illustrates that while all these compounds target similar pathways, they differ in their specific mechanisms and selectivity profiles. The unique structural features of this compound may provide distinct advantages in terms of efficacy and side effect profiles compared to established drugs .
Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:
- Study 1 : A research team synthesized the compound and evaluated its effects on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis.
- Study 2 : Another investigation utilized molecular docking studies to explore the binding interactions between the compound and various kinase domains. These studies suggested strong binding affinities that correlate with its observed biological activities .
Future Directions
Further pharmacological studies are necessary to evaluate the specificity and potency of this compound against different biological targets. Understanding its pharmacokinetics and potential side effects will be crucial for its development as a therapeutic agent.
Comparison with Similar Compounds
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)
- Core : Pyrazolo[1,5-a]pyrimidine.
- Substituents :
- 4-Fluorophenyl at position 2.
- Diethylacetamide at position 3.
- Methyl groups at positions 5 and 5.
- Key Differences :
- The pyrimidine core (vs. pyrazine) reduces ring nitrogen count, altering electronic properties.
- Fluorine substituent enhances lipophilicity and metabolic stability compared to methoxy groups.
- Application : Radiolabeled with ¹⁸F for imaging translocator protein (TSPO) in neuroinflammation .
DPA-714 (N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)
- Substituent Variation : 4-(2-Fluoroethoxy)phenyl group at position 2.
- Key Feature : Fluoroethoxy side chain improves blood-brain barrier penetration for CNS targeting.
Analogues with Pyrazolo[1,5-a]pyrazine Cores
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- Structural Similarity : Shares the pyrazolo[1,5-a]pyrazine core and 4-methoxyphenyl group.
- Key Difference: The acetamide is linked to a 4-phenoxyphenyl group instead of 2,5-dimethylphenyl.
- 2,5-Dimethyl substitution in the target compound may enhance lipophilicity and membrane permeability .
N-{4-[5-(4-Chlorophenyl)-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetamide
- Core : Pyrazoline with sulfonamide and dichlorophenyl groups.
- Activity: Dual cholinesterase and monoamine oxidase inhibition, highlighting the role of halogenated aryl groups in enzyme interaction .
- Comparison : The target compound lacks sulfonamide groups but may leverage its methoxy and sulfanyl groups for similar enzyme targeting.
Structural and Functional Data Tables
Table 1: Structural Comparison of Key Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
